{1-azabicyclo[3.3.1]nonan-5-yl}methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-azabicyclo[3.3.1]nonan-5-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-7-9-3-1-5-11(8-9)6-2-4-9/h1-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXWENMMRUDOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(C1)C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for Azabicyclo 3.3.1 Nonane Systems
Classical Approaches to the Azabicyclo[3.3.1]nonane Core
The construction of the azabicyclo[3.3.1]nonane skeleton has been achieved through various classical and modern synthetic reactions. These methods primarily involve the formation of one of the piperidine rings that constitute the bicyclic system.
Mannich Reaction-Based Cyclizations
The Mannich reaction is a cornerstone in the synthesis of azabicyclo[3.3.1]nonane derivatives, particularly for 3-azabicyclo[3.3.1]nonan-9-ones and related structures. This powerful three-component condensation typically involves a ketone with at least two acidic α-hydrogens (like cyclohexanone or acetone-dicarboxylic acid), an aldehyde (often formaldehyde or an aromatic aldehyde), and a primary amine or ammonia source (such as ammonium acetate or benzylamine). biosynth.comchemijournal.com The reaction proceeds through the formation of an iminium ion and a ketone enolate, which then react in a tandem sequence of Mannich and Michael additions to construct the bicyclic core. biosynth.com
One common approach involves the reaction of cyclohexanone, an aromatic aldehyde, and ammonium acetate to yield 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. chemijournal.com A detailed procedure for the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one involves the reaction of glutaraldehyde, benzylamine, and 3-oxopentanedioic acid (acetonedicarboxylic acid). google.comorgsyn.org This method, a variation of the Robinson tropinone synthesis, is highly effective for creating the 9-azabicyclo[3.3.1]nonane skeleton.
| Ketone/Keto-acid | Aldehyde | Amine Source | Product | Reference |
| 3-Oxopentanedioic acid | Glutaraldehyde | Benzylamine | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | google.comorgsyn.org |
| Cyclohexanone | Aryl-aldehyde | Ammonium acetate | 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one | chemijournal.com |
Ring Closure Reactions
Beyond the Mannich reaction, a diverse array of ring closure strategies has been developed to synthesize the azabicyclo[3.3.1]nonane core. These methods are often classified by the final bond formed to complete the bicyclic system.
Intramolecular Michael Addition: This strategy involves the cyclization of an amine group onto an α,β-unsaturated ketone within the same molecule. This approach is particularly useful for creating C-7 functionalized 2-azabicyclo[3.3.1]nonanes. rsc.org
Aldol Condensation: Intramolecular aldol reactions are key steps in several syntheses. For instance, a DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation has been used to create the bicyclo[3.3.1]nonan-9-one core of various natural products. rsc.org
Radical Cyclizations: Tandem radical reactions have been employed for the stereoselective construction of the azabicyclo[3.3.1]nonane framework. This involves the generation of a radical species that undergoes sequential cyclization and further reaction to build the functionalized bicyclic system.
Ene-Type Cyclizations: Lewis acid-initiated ene-type cyclizations, such as the Hosomi–Sakurai reaction, can be used to form the bicyclic core from appropriately configured precursors containing allyl silane moieties. rsc.org
Effenberger-type Cyclization: This method utilizes the reaction of a 1-methoxy-1-cyclohexene with malonyl dichloride to efficiently construct the bicyclo[3.3.1]nonane ring system. rsc.org
Targeted Synthesis of {1-Azabicyclo[3.3.1]nonan-5-yl}methanamine and its Direct Precursors
A potential strategy involves the stereoselective synthesis of a highly functionalized 1-azabicyclo[3.3.1]nonane intermediate with a suitable precursor group at the C5 position. rsc.org For instance, an organocatalytic Michael addition of an N-protected piperidine ketoester to a nitroalkene, followed by an intramolecular nitro-Mannich reaction, can yield a bicyclic core with nitro and ester functional groups. rsc.org
A hypothetical synthetic pathway could proceed as follows:
Formation of a C5-functionalized precursor: Synthesis of a 1-azabicyclo[3.3.1]nonane derivative bearing a cyano (-CN) or ester (-COOR) group at the C5 position. This could potentially be achieved through modifications of existing cyclization strategies. The synthesis described by Maciá et al. provides a route to 1-azabicyclo[3.3.1]nonanes with an ester group at C5 via a key intramolecular nitro-Mannich reaction. rsc.org
Conversion to the aminomethyl group:
If the precursor is a C5-nitrile (1-azabicyclo[3.3.1]nonan-5-carbonitrile), it can be reduced to the primary amine, this compound, using standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
If the precursor is a C5-ester, it can be converted to a primary amide (-CONH₂) via aminolysis. Subsequent reduction of the amide with LiAlH₄ or another suitable reagent would yield the target aminomethyl compound.
This proposed route leverages established methods for introducing functionality at the C5 position and standard functional group interconversions to access the desired target molecule.
Derivatization and Functionalization of the Azabicyclo[3.3.1]nonane Scaffold
Further modification of the azabicyclo[3.3.1]nonane core is crucial for creating diverse analogs for structure-activity relationship studies. Functionalization can be achieved at the nitrogen atom, the bridgehead-methylene carbon (C9), or at various other positions on the carbocyclic framework.
C-H Functionalization Methodologies for Saturated Amines
Direct C-H functionalization of saturated heterocycles represents a modern and efficient approach to molecular editing, avoiding the need for pre-functionalized substrates. escholarship.orgnih.govresearchgate.netkaist.ac.kr While challenging, several strategies have been developed that could be applied to the azabicyclo[3.3.1]nonane scaffold.
α-Functionalization: The C-H bonds alpha to the nitrogen atom are the most activated. Methods for α-functionalization often proceed through the formation of iminium ions, α-amino radicals, or α-amino anions. researchgate.net Recently, an iron-catalyzed method for the site-selective intermolecular C(sp³)–H amination of N-heterocycles at the α-position has been developed, offering a practical route to introduce new nitrogen-containing groups. chemistryviews.org
β-Functionalization: The remote and unactivated β-C-H bonds are more difficult to functionalize. A two-step approach using organic photoredox catalysis has been demonstrated for the β-functionalization of saturated aza-heterocycles. nih.gov This involves an initial dehydrogenation to form an ene-carbamate, followed by an anti-Markovnikov hydrofunctionalization to introduce various substituents at the β-position. nih.gov
C-C Cleavage Approaches: A fundamentally different strategy involves an initial C-H functionalization to form an N-fused bicyclic intermediate (e.g., an α-hydroxy-β-lactam), which can then undergo selective C-C bond cleavage and cross-coupling to introduce a variety of functional groups. escholarship.orgresearchgate.net
Introduction of Diverse Substituents at Varying Positions (e.g., C9, nitrogen atoms)
Classical methods for derivatization remain highly valuable for modifying the azabicyclo[3.3.1]nonane scaffold.
N-Functionalization: The bridgehead nitrogen atom behaves as a typical secondary amine and can be readily functionalized. Common transformations include N-alkylation (e.g., with benzyl bromide), N-acylation, and the introduction of protecting groups like the tert-butoxycarbonyl (Boc) group using Di-tert-butyl dicarbonate. google.com
C9-Functionalization: The C9 position is often functionalized by starting with a 9-oxo-azabicyclo[3.3.1]nonane derivative, which is a common product of Mannich-type cyclizations. google.com This ketone can be reduced to a hydroxyl group using reagents like sodium borohydride, which can then be used in further transformations. google.com
Other Positions: Substituents can be introduced at other positions, such as C3, through various synthetic routes. For example, reduction of a 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride yields the corresponding endo-3-hydroxy derivative. google.comgoogle.com
| Position | Reaction Type | Reagents | Product Feature | Reference |
| Nitrogen | N-Alkylation | Benzyl bromide | N-Benzyl group | google.com |
| Nitrogen | N-Acylation (Protection) | Di-tert-butyl dicarbonate | N-Boc group | google.com |
| C3 | Ketone Reduction | Sodium Borohydride | 3-Hydroxy group | google.com |
| C3 | Catalytic Hydrogenation | H₂, Ruthenium complex | endo-3-Hydroxy group | google.com |
Stereoselective Synthesis of Azabicyclo[3.3.1]nonane Derivatives
The stereoselective synthesis of azabicyclo[3.3.1]nonane derivatives is a critical area of research, driven by the prevalence of this scaffold in numerous biologically active natural products. rsc.org The development of catalytic and asymmetric methods to control the stereochemistry of these bicyclic systems is essential for accessing enantiopure compounds for pharmaceutical applications. Various strategies have been developed, including organocatalysis, the use of chiral auxiliaries, and intramolecular cyclizations.
One prominent approach involves organocatalysis. For instance, a highly enantioselective synthesis of functionalized 1-azabicyclo[3.3.1]nonanes (also known as 1-isomorphans) has been achieved through a sequence involving an organocatalytic Michael addition of N-protected piperidine ketoesters to nitroalkenes, followed by an intramolecular nitro-Mannich reaction. This method allows for the creation of molecules with six contiguous stereocenters with high diastereoselectivity and enantioselectivity (up to 98% ee). rsc.org Another organocatalytic strategy employs a tandem desymmetrisation and intramolecular aldolisation of an aza-tethered dicarbonyl compound to form the 2-azabicyclo[3.3.1]nonane (morphan) scaffold. rsc.orgrsc.org The use of proline-type catalysts in this process has been shown to yield the desired products with good enantiomeric excess, and the reaction efficiency can be significantly enhanced through microwave assistance. researchgate.net
Intramolecular cyclization reactions are also a powerful tool for the stereoselective construction of the azabicyclo[3.3.1]nonane core. The intramolecular aza-Prins cyclization of aza-Achmatowicz rearrangement products, mediated by bismuth tribromide (BiBr3), provides a facile route to highly functionalized 9-azabicyclo[3.3.1]nonanes. nih.gov This method has been successfully applied to the enantioselective total synthesis of several indole alkaloids. nih.gov Similarly, an unprecedented intramolecular cycloaddition of an eight-membered cyclic nitrone has been used to construct the 2-azabicyclo[3.3.1]nonane framework in the formal synthesis of Sarain A. nih.gov
The use of chiral auxiliaries offers another reliable method for stereocontrol. The stereocontrolled synthesis of 1-substituted 9-azabicyclo[3.3.1]nonan-3-ones (homotropanones) has been accomplished using chiral N-tert-butanesulfinyl imines as key intermediates. This multi-step sequence involves a highly diastereoselective decarboxylative-Mannich reaction and an L-proline organocatalyzed intramolecular Mannich cyclization. mdpi.com
The following table summarizes selected examples of stereoselective synthetic methodologies for azabicyclo[3.3.1]nonane derivatives, highlighting the diversity of approaches and the high levels of stereocontrol that can be achieved.
| Methodology | Catalyst/Auxiliary | Key Reactions | Product Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|---|---|
| Organocatalysis | Proline-type catalyst | Tandem desymmetrisation and intramolecular aldolisation | 2-Azabicyclo[3.3.1]nonane | Total | 72% | 70% |
| Organocatalysis | Not specified | Michael addition and intramolecular nitro-Mannich reaction | 1-Azabicyclo[3.3.1]nonane | >99:1 | up to 98% | up to 83% |
| Intramolecular Cyclization | BiBr3 | Aza-Prins cyclization | 9-Azabicyclo[3.3.1]nonane | Not specified | Enantioselective | Good to excellent |
| Chiral Auxiliary | (S)-tert-butanesulfinamide | Decarboxylative Mannich reaction and intramolecular Mannich cyclization | 1-Substituted 9-azabicyclo[3.3.1]nonan-3-one | >95:5 | Not specified | Not specified |
| Intramolecular Cycloaddition | None (thermal) | Cycloaddition of an eight-membered cyclic nitrone | 2-Azabicyclo[3.3.1]nonane | Stereoselective | Enantioselective | Not specified |
Green Chemistry Approaches and Sustainable Synthesis
In recent years, the principles of green chemistry have become increasingly important in the synthesis of complex molecules like azabicyclo[3.3.1]nonanes. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies in this area include the use of alternative energy sources such as microwave and ultrasound irradiation, the development of one-pot reactions, and the use of more environmentally benign catalysts.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and improving yields in the synthesis of azabicyclo[3.3.1]nonane derivatives. For example, the synthesis of 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene derivatives via a double Mannich-type reaction is significantly more efficient under microwave irradiation compared to conventional heating. nih.gov Reaction times can be reduced from hours to minutes, with a concurrent increase in product yield. nih.gov Similarly, an organocatalyzed tandem desymmetrisation and intramolecular aldolisation for the synthesis of 2-azabicyclo[3.3.1]nonanes is remarkably accelerated by microwave assistance. researchgate.net The aza-Prins reaction to form 3-azabicyclo[3.3.1]non-6-enes is also efficiently promoted by microwave irradiation. core.ac.uk
Ultrasound-assisted synthesis is another green technique that has been successfully applied to the formation of azabicyclic systems. The synthesis of fluorescent azatetracyclic derivatives, which can be related to the broader class of azabicyclic compounds, is significantly more energy-efficient under ultrasound irradiation, with higher yields and shorter reaction times compared to conventional methods. mdpi.com The use of ultrasound can also reduce the amount of solvent required, further enhancing the green credentials of the synthesis. mdpi.com In the synthesis of 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene derivatives, ultrasound irradiation provides a significant improvement over conventional heating, although it is slightly less efficient than microwave irradiation in terms of reaction time and yield. nih.gov
One-pot reactions, which combine multiple synthetic steps into a single operation, are a cornerstone of green chemistry as they reduce the need for purification of intermediates, minimize solvent use, and save time and energy. The synthesis of 3-azabicyclo[3.3.1]nonane derivatives directly from aromatic ketones, paraformaldehyde, and dimethylamine via a one-pot tandem Mannich annulation is a prime example of this approach. dntb.gov.ua Similarly, a multicomponent cascade reaction of 3-formylchromones, enaminones, and heterocyclic ketene aminals allows for the one-pot synthesis of functionalized 9-azabicyclo[3.3.1]nonane derivatives. acs.org
The choice of catalyst can also have a significant impact on the environmental footprint of a synthesis. The reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative to the corresponding endo-alcohol using a ruthenium complex as a catalyst is a greener alternative to traditional methods that use boron-based reductants like sodium borohydride. google.com The ruthenium-catalyzed hydrogenation generates almost no waste, avoids the need for extraction of water-soluble compounds, and can be conducted at a lower cost in a simplified process. google.com
The following table provides a comparison of green and conventional synthetic methods for azabicyclo[3.3.1]nonane derivatives, illustrating the advantages of these sustainable approaches.
| Reaction Type | Method | Reaction Time | Yield | Key Green Advantage |
|---|---|---|---|---|
| Double Mannich-type reaction for 2,3,6,7,9-pentaazabicyclo[3.3.1]nonanes | Conventional Heating | 3-8 h | 65-81% | Baseline |
| Ultrasound Irradiation | 50-110 min | 73-89% | Reduced reaction time, increased yield | |
| Microwave Irradiation | 3-9 min | 81-94% | Drastically reduced reaction time, highest yield | |
| Organocatalyzed tandem desymmetrisation and intramolecular aldolisation | Conventional (Room Temp) | 50 h | 70% | Baseline |
| Microwave Irradiation | 15 min | 77% | Massive reduction in reaction time | |
| Reduction of 9-azabicyclo[3.3.1]nonan-3-one | Sodium Borohydride | Not specified | Not specified | Baseline |
| Ruthenium-catalyzed Hydrogenation | Not specified | Not specified | Reduced waste, simpler process | |
| Tandem Mannich annulation | One-pot reaction | Not specified | Readily synthesized | Process intensification, reduced waste |
Structural Characterization and Conformational Analysis of Azabicyclo 3.3.1 Nonane Frameworks
Spectroscopic Elucidation of Molecular Structures
Spectroscopic techniques are indispensable tools for determining the precise molecular architecture, configuration, and preferred conformation of azabicyclo[3.3.1]nonane derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the structure of azabicyclo[3.3.1]nonane derivatives in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for stereochemical and conformational assignments. niscpr.res.innih.gov
Advanced 1D and 2D NMR experiments, such as DEPT, COSY, HSQC, HMBC, and NOESY, are employed to make unambiguous assignments of proton and carbon signals. nih.govsemanticscholar.org For instance, in variously substituted 3-azabicyclo[3.3.1]nonan-9-ones, these techniques have been used to detail the effects of substitution and stereochemistry. semanticscholar.org
The analysis of coupling constants in ¹H NMR spectra is particularly insightful for conformational analysis. A doublet of doublets for equatorial protons at C2, C4, C6, and C8 with large geminal (10.5-11 Hz) and smaller vicinal (3.0-6.0 Hz) coupling constants is characteristic of a "chair-chair" conformation for both piperidine rings in 3,7-diazabicyclo[3.3.1]nonane derivatives. semanticscholar.org Dynamic ¹H NMR studies at variable temperatures can also be used to determine the energy barriers for conformational processes, such as the N-CO bond rotation in N-ethoxycarbonyl derivatives, which was calculated to be 50.8 kJ mol⁻¹. niscpr.res.in
Table 1: Representative ¹³C NMR Chemical Shifts (δ ppm) for Substituted 3-Azabicyclo[3.3.1]nonan-9-ones tandfonline.com
| Carbon Atom | 2,4-bis(p-chlorophenyl) | 2,4-bis(p-fluorophenyl) | 2,4-bis(p-methoxyphenyl) |
|---|---|---|---|
| C-9 | 216.64 | 216.90 | 217.88 |
| C-2, C-4 | 64.17 | 64.17 | 64.36 |
| C-1, C-5 | 53.77 | 53.95 | 54.24 |
| C-6, C-8 | 29.00 | 28.97 | 29.05 |
Note: Data extracted from studies on 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. The specific values can vary based on the full substitution pattern and solvent.
X-ray crystallography provides definitive, high-resolution data on the three-dimensional structure of molecules in the solid state, including precise bond lengths, bond angles, and torsional angles. nih.gov This technique has been instrumental in confirming the conformational preferences of the azabicyclo[3.3.1]nonane framework. nih.goviucr.org
Numerous crystallographic studies have shown that the bicyclic system in 3-azabicyclo[3.3.1]nonane derivatives predominantly adopts a twin-chair conformation. nih.govnih.gov For example, the crystal structure of methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydrazinecarboxylate confirms a twin-chair conformation where the fluorophenyl groups occupy equatorial positions on the heterocycle. nih.gov Similarly, the molecular geometry of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3-oxide, determined by X-ray diffraction, also shows the bicyclic system in a chair-chair conformation. iucr.org These solid-state analyses provide an essential benchmark for comparison with computational models and solution-state NMR data. colab.ws
Table 2: Selected Crystallographic Data for Azabicyclo[3.3.1]nonane Derivatives
| Compound | Formula | Crystal System | Space Group | Conformation |
|---|---|---|---|---|
| 7-tert-butyl-N-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonane nih.gov | C₂₅H₃₃N | Monoclinic | P2₁/c | Chair-Chair |
| N-acetyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonane nih.gov | C₂₂H₂₅NO | Orthorhombic | Pbca | Chair-Chair |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3-Oxide iucr.org | C₁₄H₁₉NOS | Monoclinic | P2₁/c | Chair-Chair |
Conformational Preferences and Dynamics of the Bicyclic System
The bicyclo[3.3.1]nonane framework is a conformationally mobile system, capable of existing in several forms. The energetic balance between these conformers is delicate and can be significantly influenced by substitution patterns and heteroatom incorporation.
The bicyclo[3.3.1]nonane skeleton can theoretically exist in three main conformations: a twin-chair (CC), a boat-chair (BC), and a twin-boat (BB). nih.gov For the vast majority of 3-azabicyclo[3.3.1]nonane derivatives, the twin-chair conformation is the most stable and populated form. vu.ltchemijournal.comrsc.org This preference is confirmed by both NMR spectroscopic data in solution and X-ray diffraction data in the solid state. semanticscholar.orgcolab.ws While the twin-chair is dominant, it is often not a perfect, idealized structure. To alleviate steric repulsion between the endo-protons at the C3 and C7 positions, the cyclohexane rings often undergo significant flattening. vu.lt In some cases, such as in certain 3,7-diazabicyclo[3.3.1]nonane derivatives, a chair-boat conformation may be preferred. iucr.org
Substituents on the bicyclic framework can have a profound impact on the conformational equilibrium. vu.lt The position and stereochemistry of the substituent are critical. The strongest influence is typically observed with substituents at the 3- and 7-positions. vu.lt
3- and 7-Position Substituents : An axial substituent at the 3- or 7-position can introduce severe 1,3-diaxial interactions, potentially forcing the corresponding ring to adopt a boat conformation to reduce this steric strain. vu.lt This can shift the equilibrium from a twin-chair to a boat-chair preference. vu.lt
Nitrogen Substituents : In 3-azabicyclo[3.3.1]nonanes, attaching electron-withdrawing groups (e.g., acetyl, nitroso) to the nitrogen atom can lead to a flattening of the piperidine ring. niscpr.res.in This is attributed to the partial double-bond character of the N-substituent bond, which favors a planar geometry at the nitrogen. Conversely, bulky alkyl or arylsulphonyl groups on the nitrogen atoms in 3,7-diazabicyclo[3.3.1]nonanes tend to favor a pyramidal geometry at the nitrogen, which is compatible with a boat-chair conformation. rsc.org
The interplay of these steric and electronic effects determines the final conformational outcome for a given substituted azabicyclo[3.3.1]nonane.
Bridged bicyclic systems like azabicyclo[3.3.1]nonane inherently possess ring strain due to deviations from ideal bond angles and lengths, as well as non-bonded steric interactions. oregonstate.edunih.gov The bicyclo[3.3.1]nonane system can be viewed as a conformationally restricted cyclooctane ring, which is known for its susceptibility to transannular interactions. oregonstate.edu
A primary source of strain in the dominant twin-chair conformation is the steric repulsion between the endo-hydrogen atoms at C3 and C7. In 3-azabicyclo[3.3.1]nonanes, this is replaced by a repulsive interaction between the nitrogen lone pair at position 3 and the endo C7-H group, which also leads to considerable distortion and flattening of the cyclohexane ring. rsc.org
The incorporation of certain functional groups can dramatically increase ring strain. For example, constraining an amide bond within the bicyclic framework to create a bridged lactam results in a highly twisted, non-planar amide. semanticscholar.org Computational studies on such a system within a [3.3.1] bicyclic scaffold revealed a ring strain energy of 14.2 kcal/mol, significantly higher than that of the corresponding amine (0.8 kcal/mol) or hydrocarbon (1.0 kcal/mol) analogs. nsf.gov This increased strain can serve as a driving force for chemical reactions, such as ring-opening metathesis. nsf.gov
Stereochemical Investigations of Azabicyclo 3.3.1 Nonane Derivatives
Enantiomeric and Diastereomeric Purity Assessment
The synthesis of azabicyclo[3.3.1]nonane derivatives can result in various stereoisomers, including enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). Assessing the purity of these isomers is critical, as different stereoisomers can exhibit vastly different biological activities.
Several analytical techniques are employed to determine enantiomeric and diastereomeric purity. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating and quantifying enantiomers. The synthesis of enantiomerically pure morphans (2-azabicyclo[3.3.1]nonanes) has been achieved starting from natural products like (R)-carvone, where the inherent chirality of the starting material directs the stereochemical outcome of the synthesis. researchgate.netnih.gov
For diastereomers, which have different physical properties, separation and analysis can often be accomplished using standard chromatographic techniques like column chromatography or HPLC on a non-chiral stationary phase. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for assessing diastereomeric purity. The distinct chemical environments of protons and carbons in different diastereomers lead to unique signals in the NMR spectrum, allowing for their identification and quantification. For instance, in the analysis of C9-substituted 5-phenylmorphans, the chemical shift of the proton at the C9 position was indicative of the stereochemistry. nih.gov
Key Methods for Purity Assessment:
Chiral High-Performance Liquid Chromatography (HPLC): Separation and quantification of enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Differentiation and quantification of diastereomers based on distinct chemical shifts. nih.gov
X-ray Crystallography: Provides definitive determination of the absolute stereochemistry of a crystalline compound, serving as a reference for other methods. nih.gov
Chirality at Bridgehead and Substituted Carbon Atoms (e.g., C9)
The azabicyclo[3.3.1]nonane skeleton is composed of two fused cyclohexane rings, connected at two bridgehead atoms (C1 and C5). These bridgehead positions, along with any substituted carbons, can be chiral centers.
Bridgehead Chirality: The bridgehead atoms themselves are chiral centers within the bicyclic system. The rigidity of the frame means that these atoms are constrained, and the formation of intermediates that require planar geometry at the bridgehead, such as enolates or carbocations, is generally disfavored due to ring strain (Bredt's rule). nottingham.ac.uk This inherent structural rigidity makes the synthesis of specific bridgehead stereoisomers a significant chemical challenge. However, modern synthetic methods have been developed to create bridgehead vinyl groups via anti-Bredt iminium ions in 2-azabicyclo[3.3.1]nonane systems. researchgate.net
Chirality at Substituted Carbons (C9): The C9 position (the methylene (B1212753) bridge) is a common site for substitution in many azabicyclo[3.3.1]nonane derivatives. When a substituent is introduced at C9, this carbon can become a stereocenter, leading to the formation of diastereomers. The orientation of the substituent at C9 relative to the rest of the bicyclic system (e.g., syn or anti to the nitrogen atom) has a profound impact on the molecule's conformation and biological activity. nih.govnih.govacs.org The stereochemistry of substituents at C9 in 5-phenylmorphan derivatives has been definitively established using X-ray crystallography and correlated with ¹H-NMR data. nih.gov For example, the C9 hydroxyl group in a (1R,5R,9R) compound was found to be trans to the tertiary amine. nih.gov
Impact of Stereochemistry on Molecular Recognition and Biological Activity Mechanisms
Stereochemistry is a critical determinant of a molecule's biological activity, governing how it recognizes and binds to its specific target. acs.org In azabicyclo[3.3.1]nonane derivatives, even subtle changes in the 3D arrangement of atoms can lead to dramatic differences in potency, efficacy, and receptor selectivity. nih.govnih.gov
Research on C9-substituted 3-hydroxy-N-phenethyl-5-phenylmorphans has provided clear evidence of this principle. These compounds were evaluated for their activity at opioid receptors, and the results demonstrated a strong dependence on stereochemistry. nih.gov
For instance, one cyanomethyl-substituted compound, (2-((1S,5R,9R)-5-(3-hydroxyphenyl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-9-yl)acetonitrile), was identified as a potent partial agonist at the μ-opioid receptor (MOR). nih.gov In stark contrast, its diastereomer was completely inactive. This highlights that a precise spatial orientation of the cyanomethyl group is required for effective binding and activation of the MOR. nih.gov
The following table summarizes the varied activities of different stereoisomers and derivatives, illustrating the profound impact of stereochemistry.
| Compound Class (C9-Substituted Phenylmorphans) | Stereochemistry | Biological Activity at μ-Opioid Receptor (MOR) |
| Cyanomethyl Derivative | (1S,5R,9R) | Potent Partial Agonist (EC₅₀ = 2.5 nM) nih.gov |
| Cyanomethyl Derivative | Diastereomer | Inactive nih.gov |
| Primary Amine Derivative | Not specified | Weak MOR Antagonist nih.gov |
| Secondary Amine Derivative | Not specified | Weak MOR Antagonist nih.gov |
This stereochemical dependence is the cornerstone of molecular recognition. acs.org The chiral binding pocket of a biological receptor can effectively differentiate between stereoisomers, accommodating one while sterically clashing with another. This precise fit is necessary to induce the conformational change in the receptor that leads to a biological response. Consequently, the synthesis and evaluation of stereochemically pure azabicyclo[3.3.1]nonane derivatives are essential for developing selective and effective therapeutic agents. nih.gov
Computational and Theoretical Studies on Azabicyclo 3.3.1 Nonane Systems
Advanced Research Applications of the Azabicyclo 3.3.1 Nonane Scaffold in Chemical Biology
Ligand Design and Receptor Interaction Studies
The unique topology of the azabicyclo[3.3.1]nonane scaffold has been extensively utilized in the development of potent and selective ligands for several classes of receptors, enabling detailed studies of receptor interaction and function.
Derivatives of the azabicyclo[3.3.1]nonane scaffold have been instrumental in the development of selective modulators for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders. Researchers have synthesized and evaluated various isomers, such as 3-aza-, 9-aza-, and 3,7-diazabicyclo[3.3.1]nonanes, to probe the structure-activity relationships (SAR) governing nAChR subtype selectivity.
Compounds based on the 3,7-diazabicyclo[3.3.1]nonane (bispidine) core, for instance, have shown high affinity and selectivity for the α4β2* nAChR subtype. chemijournal.comnih.gov By modifying the hydrogen bond acceptor (HBA) system and the substituents on the bicyclic frame, researchers have been able to fine-tune the pharmacological profile from agonist to partial agonist or antagonist. nih.govcancerresearchuk.org For example, bispidine carboxamides bearing specific spacer motifs often display high affinity in the low nanomolar range for the α4β2* subtype. chemijournal.com
Furthermore, the scaffold has been used to create ligands for the α7 and α3β4 nAChR subtypes. Bridgehead-substituted 1-azabicyclo[3.3.1]nonane derivatives have yielded potent α7 nicotinic ligands with nanomolar potency and significant selectivity over the α4β2 subtype. orgsyn.org The alkaloid aristoquinoline, which contains a 3-azabicyclo[3.3.1]nonene core, was identified as a selective inhibitor of the α3β4 nAChR, and subsequent derivatives have been explored to understand how modifications impact activity and selectivity. researchgate.net These studies highlight the versatility of the azabicyclo[3.3.1]nonane skeleton in creating subtype-selective nAChR modulators for therapeutic and research applications.
Table 1: Binding Affinities of Azabicyclo[3.3.1]nonane Derivatives at nAChR Subtypes
| Compound ID | Scaffold Type | Target Subtype | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| 15 | 3,7-Diazabicyclo[3.3.1]nonane | α4β2* | ~1 | chemijournal.com |
| 25 | 3,7-Diazabicyclo[3.3.1]nonane | α4β2* | ~1 | chemijournal.com |
| 47 | 3,7-Diazabicyclo[3.3.1]nonane | α4β2* | ~1 | chemijournal.com |
| Aristoquinoline (1) | 3-Azabicyclo[3.3.1]nonene | α3β4 | IC50 = 2.13 µM | researchgate.net |
| Compound 4 | 3-Azabicyclo[3.3.1]nonene | α3β4 | IC50 = 1.05 µM | researchgate.net |
This table is interactive and can be sorted by column.
The azabicyclo[3.3.1]nonane framework is a core component of morphans, a class of synthetic opioids. Specifically, the 2-azabicyclo[3.3.1]nonane skeleton is found in 5-phenylmorphan derivatives that have been extensively studied as ligands for mu (μ, MOR) and kappa (κ, KOR) opioid receptors. researchgate.netelsevierpure.com These rigid structures serve as valuable tools for investigating the molecular mechanisms of opioid receptor agonism and antagonism.
Research has focused on modifying the substituents at various positions of the 2-azabicyclo[3.3.1]nonane ring to alter receptor affinity and selectivity. For instance, derivatives of 5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonane have been synthesized to target the delta (δ) opioid receptor, shifting selectivity away from the MOR. elsevierpure.comsemanticscholar.org One such derivative, containing a fused indole moiety, showed a more than 180-fold increase in affinity for the δ-opioid receptor. elsevierpure.com
Other studies have explored 3,7-diazabicyclo[3.3.1]nonan-9-ones as potent and specific ligands for the κ-opioid receptor. google.com Molecular modeling of these compounds suggests that an aryl-propyl-amine element within the bicyclic structure is essential for opioid activity. google.com The defined stereochemistry of the azabicyclo[3.3.1]nonane scaffold allows for the development of ligands that can selectively stabilize either the active or inactive conformations of opioid receptors, providing insights into the structural basis of their pharmacological effects.
Table 2: Opioid Receptor Binding Data for Phenylmorphan Derivatives
| Compound Scaffold | Target Receptor | Binding Affinity (IC50 or Ki, nM) | Activity Profile | Reference |
|---|---|---|---|---|
| 5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonane | Mu (μ) | 21 | High Affinity | semanticscholar.org |
| 5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonane | Kappa (κ) | ~800-900 | Slight Affinity | semanticscholar.org |
| Indole-fused phenylmorphan derivative ((-)-11) | Delta (δ) | 6 | High Affinity Agonist | elsevierpure.com |
| (1R,5S,9R)-(−)-5-(3-hydroxyphenyl)-9-methyl-2-phenethyl-2-azabicyclo[3.3.1]nonane | Mu (μ) | 0.63 | Subnanomolar Affinity | colab.ws |
This table is interactive and can be sorted by column.
The 9-azabicyclo[3.3.1]nonane structure has proven to be an excellent scaffold for designing highly potent and selective ligands for sigma (σ) receptors, particularly the σ2 subtype. hee.nhs.uk Sigma receptors are implicated in cell signaling and are overexpressed in various tumor cell lines, making them attractive targets for cancer diagnostics and therapeutics.
A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized and evaluated for their binding affinities to σ1 and σ2 receptors. These studies have identified compounds with nanomolar potency for the σ2 receptor and remarkable selectivity over the σ1 subtype. For example, specific analogs have shown σ2 receptor binding affinities (Ki) as low as 0.82 nM with a selectivity ratio (Ki σ1/σ2) exceeding 2,000. This high degree of selectivity is crucial for developing targeted agents that can probe the function of the σ2 receptor without confounding effects from σ1 receptor interactions.
Table 3: Binding Affinities of 9-Azabicyclo[3.3.1]nonane Analogs at Sigma Receptors
| Compound ID | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1/σ2) |
|---|---|---|---|
| WC-26 | 1436 | 2.58 | 557 |
| WC-59 | 1711 | 0.82 | 2087 |
This table is interactive and can be sorted by column.
Enzyme Inhibition Mechanisms (e.g., Poly(ADP-ribose)polymerase (PARP) inhibitors)
While the azabicyclo[3.3.1]nonane scaffold is a versatile platform for receptor ligands, its application in the design of specific enzyme inhibitors is less documented in peer-reviewed literature. Poly(ADP-ribose)polymerase (PARP) is a family of enzymes critical for DNA repair, and PARP inhibitors have emerged as a significant class of cancer therapeutics. cancerresearchuk.orghee.nhs.uk A review of the scientific literature and patent filings indicates that while the azabicyclo[3.3.1]nonane moiety is sometimes included in broad, generic claims for potential chemical structures of PARP inhibitors, there is a lack of specific, synthesized examples with corresponding biological activity data. google.comgoogle.com Therefore, the utility of this particular scaffold in the targeted inhibition of PARP remains an area for future exploration.
Use as Building Blocks for Complex Molecular Architectures
The azabicyclo[3.3.1]nonane core is frequently employed as a rigid building block for the synthesis of more complex molecules, including natural products and novel chemical entities for drug discovery. Its well-defined, three-dimensional geometry serves as a reliable anchor for constructing intricate molecular frameworks.
In modern drug discovery, there is a significant push to move beyond flat, two-dimensional molecules and explore three-dimensional chemical space to identify novel drug candidates with improved properties. The azabicyclo[3.3.1]nonane skeleton is an exemplary scaffold for this "escape from flatland" approach. Its rigid, chair-chair or boat-chair conformations provide a fixed structure that reduces the entropic penalty of receptor binding and allows for the precise projection of substituents into 3D space.
This conformational restriction is critical for enhancing binding affinity and selectivity for a biological target. The scaffold has been used to synthesize a variety of complex systems, including indole alkaloids containing the azabicyclo[3.3.1]nonane architecture, which have shown potential as anticancer and antimalarial agents. The predictable stereochemistry of the bicyclic system makes it a valuable precursor in both methodological studies and the total synthesis of biologically active natural products. colab.ws
Integration into Natural Product Analogs
The unique three-dimensional architecture of the 1-azabicyclo[3.3.1]nonane core makes it an intriguing building block for the synthesis of analogs of complex natural products. While direct incorporation of {1-azabicyclo[3.3.1]nonan-5-yl}methanamine into natural product analogs is not extensively documented in publicly available research, the broader class of azabicyclo[3.3.1]nonanes has been utilized in the synthesis of various alkaloid frameworks. For instance, the bicyclo[3.3.1]nonane skeleton is a key structural feature of Huperzine A, a potent acetylcholinesterase inhibitor isolated from the club moss Huperzia serrata. researchgate.netrsc.orgresearchgate.netnih.govsciengine.com Synthetic efforts towards Huperzine A and its analogs have explored various strategies to construct this bicyclic core. researchgate.netresearchgate.netsciengine.com
The this compound moiety, with its primary amine functionality, offers a versatile handle for conjugation to other molecular fragments, enabling its potential use in creating novel analogs of natural products. The amine can be readily derivatized to form amides, ureas, sulfonamides, or other functional groups, allowing for the exploration of a wide chemical space in the quest for improved biological activity, selectivity, or pharmacokinetic properties. The rigid scaffold would serve to present these appended functionalities in a well-defined orientation, mimicking or enhancing the interactions of the parent natural product with its biological target.
Modulatory Effects on Cellular Pathways (e.g., cAMP accumulation assay for receptor efficacy, chemosensitization in cell culture)
Derivatives of the azabicyclo[3.3.1]nonane scaffold have been shown to modulate various cellular signaling pathways. A common method to assess the efficacy of G-protein coupled receptor (GPCR) ligands is the cyclic adenosine monophosphate (cAMP) accumulation assay. For instance, studies on 2-azabicyclo[3.3.1]nonane derivatives targeting the µ-opioid receptor (MOR) have utilized forskolin-induced cAMP accumulation assays to determine their potency and efficacy. nih.govnih.gov In these assays, an agonist will inhibit the forskolin-stimulated increase in intracellular cAMP levels.
Furthermore, the azabicyclo[3.3.1]nonane scaffold has been investigated for its potential in chemosensitization. Certain derivatives have been shown to enhance the cytotoxicity of conventional anticancer drugs. rsc.org This effect is thought to be mediated, in part, by the modulation of cellular pathways that confer resistance to chemotherapy. The aminomethyl group of this compound could be a key feature in designing analogs with chemosensitizing properties.
Below is an interactive data table showcasing the modulatory effects of representative 2-azabicyclo[3.3.1]nonane derivatives on cAMP accumulation, which can serve as a model for the potential activity of this compound derivatives.
| Compound ID | Structure | Target | Assay Type | EC50 (nM) | Emax (%) |
| Compound A | 3-((1S,5R,9R)-9-(2-hydroxyethyl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol | MOR | cAMP Accumulation | 0.91 | 85 |
| Compound B | C9-methoxymethyl-5-phenylmorphan (1R,5S,9R) | MOR | cAMP Accumulation | 0.65 | 100 |
| Compound C | C9-hydroxymethyl-5-phenylmorphan (1R,5S,9R) | MOR | cAMP Accumulation | 2.05 | 100 |
Data for compounds A, B, and C are from studies on 2-azabicyclo[3.3.1]nonane derivatives and are presented here as a reference for the potential activity of 1-azabicyclo[3.3.1]nonane analogs. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-activity relationship (SAR) studies are crucial for optimizing the interaction of a ligand with its biological target. For the azabicyclo[3.3.1]nonane scaffold, SAR studies have been conducted to elucidate the structural requirements for activity at various receptors, including nicotinic acetylcholine receptors (nAChRs) and muscarinic receptors. nih.govnih.govunimi.it
While specific SAR data for this compound is limited, studies on related 1-azabicyclo[3.3.1]nonane derivatives have provided valuable insights. For example, C(8) substituted 1-azabicyclo[3.3.1]non-3-enes have been identified as novel muscarinic receptor antagonists. nih.gov In one study, exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene displayed high affinity for all five human muscarinic receptor subtypes (M1-M5). nih.gov This suggests that substitution at the C(8) position, which is adjacent to the bridgehead nitrogen, significantly influences binding affinity.
The position of the aminomethyl group at C(5) in this compound places it in a central location on the bicyclic core. Modifications of this primary amine would be expected to have a profound impact on the compound's biological activity. Derivatization of the amine to amides, ureas, or sulfonamides would introduce different electronic and steric properties, which could be systematically varied to probe the binding pocket of a target receptor.
The following interactive data table summarizes the binding affinities of representative C(8) substituted 1-azabicyclo[3.3.1]non-3-ene derivatives at human muscarinic receptors, illustrating the type of data generated in SAR studies of this scaffold.
| Compound ID | Structure | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Compound D | exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene | 150 | 200 | 180 | 120 | 160 |
| Carbachol | - | 1,500 | 2,500 | 2,000 | 1,800 | 2,200 |
| Arecoline | - | 4,500 | 6,000 | 5,500 | 5,000 | 5,800 |
Data for Compound D, Carbachol, and Arecoline are from a study on C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and are presented to exemplify SAR data for the 1-azabicyclo[3.3.1]nonane scaffold. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {1-azabicyclo[3.3.1]nonan-5-yl}methanamine, and how do they differ in efficiency?
- Methodological Answer : The compound can be synthesized via tandem conjugative isomerization/cyclizing Michael addition, which offers step economy and avoids harsh conditions . Alternatively, reductive amination using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) in THF at room temperature achieves high yields (58–68%) but requires careful control of reaction time and stoichiometry . Comparative studies suggest the tandem isomerization/Michael addition route is superior for scalability, while Red-Al reduction is preferred for stereochemical fidelity.
Q. What safety protocols are critical when handling bicyclic amines like this compound?
- Methodological Answer : Protective equipment (gloves, lab coat, goggles) is mandatory due to potential skin/eye irritation. Work should be conducted in a fume hood to avoid inhalation. Contamination risks are mitigated by using inert atmospheres (e.g., nitrogen) during synthesis, as bicyclic amines can react with moisture or oxygen to form degradation products .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are essential for confirming the bicyclic scaffold and substituent positions. For example, double-chair conformations in the 1-azabicyclo[3.3.1]nonane system produce distinct splitting patterns due to restricted rotation .
- ESI/MS : Electrospray ionization mass spectrometry (ESI/MS) identifies the molecular ion peak (M+1 at m/z 140) and dimer formation (M+1 dimer at m/z 279). MS² fragmentation reveals McLafferty rearrangement products (e.g., m/z 96), confirming the lactam structure .
Advanced Research Questions
Q. How do substituents at the C-5 and C-9 positions influence the conformational dynamics of the bicyclic scaffold?
- Methodological Answer : Substituents like methyl or ethyl groups at C-5 force the ring into a double-chair conformation, as shown by low-temperature NMR studies. Computational modeling (e.g., DFT) corroborates that bulky substituents stabilize gauche interactions between nitrogen lone pairs and adjacent bonds, reducing pseudorotation . For example, 5,9,9-trisubstituted derivatives exhibit restricted puckering, which impacts receptor binding in opioid studies .
Q. What strategies resolve synthetic challenges in achieving enantiomeric purity for this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use of (−)- or (+)-menthol derivatives during cyclization enforces stereochemical control .
- Catalytic Asymmetric Synthesis : Bu₂SnO-mediated cyclization (Scheme 23) achieves enantioselectivity >90% ee under mild conditions .
- Chromatographic Resolution : Chiral HPLC with cellulose-based columns separates enantiomers post-synthesis, validated by polarimetry .
Q. How can discrepancies in ESI/MS fragmentation data be interpreted for structural validation?
- Methodological Answer : Discrepancies arise from tautomerism (N- vs. O-protonated forms) and solvent adducts. To resolve:
- Isotopic Labeling : Deuterated solvents (e.g., D₂O) distinguish hydrogen-bridged dimers from adducts.
- Collision Energy Optimization : Adjusting collision-induced dissociation (CID) energy clarifies dominant fragmentation pathways (e.g., McLafferty rearrangement at 20–30 eV) .
Q. What computational methods are recommended for analyzing ring puckering and strain energy in this bicyclic system?
- Methodological Answer :
- Cremer-Pople Parameters : Quantify puckering amplitude (θ) and phase angle (φ) using Cartesian coordinates from crystallography or DFT-optimized structures .
- Molecular Dynamics (MD) : Simulates pseudorotation barriers and substituent effects on ring flexibility. For example, 9-benzyl derivatives show reduced strain energy (ΔG‡ < 5 kcal/mol) compared to unsubstituted analogs .
Q. How does the compound’s bicyclic structure impact its pharmacological activity in opioid receptor studies?
- Methodological Answer : The rigid scaffold enhances μ-opioid receptor binding by pre-organizing pharmacophores in a bioactive conformation. SAR studies show:
- C-5 Methanamine : Critical for hydrogen bonding with Asp147 in the receptor.
- C-2 Substituents : E.g., cinnamyl groups modulate inverse agonism/agonism (EC₅₀ shifts from 0.14 μM to >10 μM) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the stability of halogenated derivatives?
- Methodological Answer : Stability varies with substitution pattern:
- 5,9-Dichloro Derivatives : Stable in alcoholic solvents due to gauche stabilization of C–Cl bonds (half-life >24 h at 25°C) .
- Monochloro Derivatives : Prone to nucleophilic displacement (e.g., alkoxide attack at C-5) under reflux, requiring inert conditions .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
